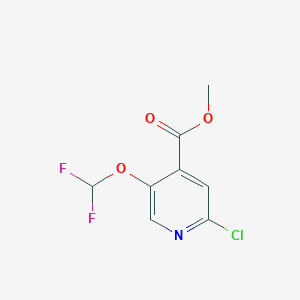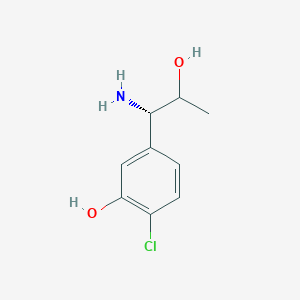
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a chlorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and (S)-1-amino-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-((1S)-1-Amino-2-oxopropyl)-2-chlorophenol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((1S)-1-Amino-2-hydroxypropyl)-2-bromophenol
- 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- 5-((1S)-1-Amino-2-hydroxypropyl)-2-iodophenol
Uniqueness
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-2-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
Clé InChI |
IDYGZWKQNDTMHS-OLAZFDQMSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=C(C=C1)Cl)O)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
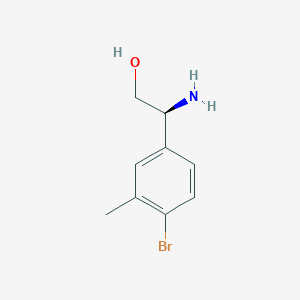
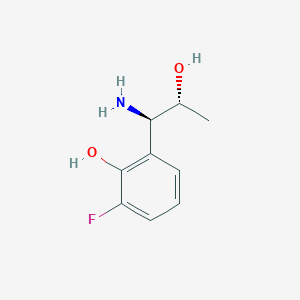
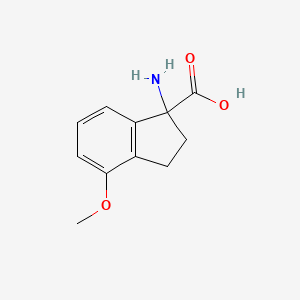
![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
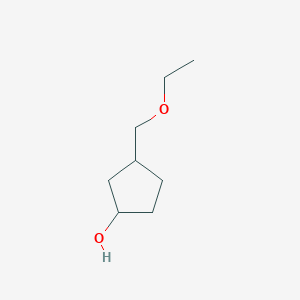
![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)

